molecular formula C36H62O8 B191321 ginsenoside C-K CAS No. 39262-14-1

ginsenoside C-K

Cat. No.: B191321
CAS No.: 39262-14-1
M. Wt: 622.9 g/mol
InChI Key: FVIZARNDLVOMSU-IRFFNABBSA-N
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Description

Ginsenoside C-K, also known as Ginsenoside Compound K, is a secondary metabolite derived from the major ginsenosides found in Panax ginseng. It is produced through the hydrolysis of glycoside moieties in protopanaxadiol-type ginsenosides. This compound has garnered significant attention due to its potent biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties .

Mechanism of Action

Target of Action

Ginsenoside C-K, also known as Compound K (CK), is a bacterial metabolite of ginsenoside Rb1 . It primarily targets key genes such as STAT3, PIK3R1, VEGFA, JAK2, and MAP2K1 . These genes play a crucial role in various biological processes, including phosphatidylinositol-related biological processes, molecular modifications, and functions . CK also interacts with the cavity on the surface of a c-Fms protein .

Mode of Action

CK exhibits potent biological activity by interacting with its targets and inducing changes. It interferes with the occurrence and progress of osteoporosis through the c-Fms-mediated MAPK and PI3K signaling axis regulating osteoclast differentiation . It also exhibits anti-inflammatory effects by reducing iNOS and COX-2 .

Biochemical Pathways

CK affects several biochemical pathways. The c-Fms-mediated osteoclast differentiation pathway is one of the most important mechanisms for CK in treating osteoporosis . MAPK and PI3K-related proteins, identified as key targets, are enriched in the downstream of this pathway . CK primarily modulates signaling pathways associated with AMPK, SIRT1, PPARs, WNTs, and NF-kB .

Pharmacokinetics

CK is an intestinal microbial metabolite with a low natural abundance that is primarily produced by physicochemical processing, side chain modification, or metabolic transformation in the gut . Ginsenosides Rb1, Rb2, and Rc are generally used as a substrate to generate CK via several bioconversion processes .

Result of Action

CK has a wide range of pharmacological actions, including boosting osteogenesis, lipid and glucose metabolism, lipid oxidation, insulin resistance, and anti-inflammatory and anti-apoptosis properties . It demonstrates a positive therapeutic effect on non-alcoholic fatty liver disease (NAFLD), obesity, hyperlipidemia, diabetes, and its complications, as well as osteoporosis . CK inhibits tumor growth by inducing tumor apoptosis and tumor cell differentiation .

Action Environment

The action, efficacy, and stability of CK are influenced by environmental factors. CK is produced by physicochemical processing, side chain modification, or metabolic transformation in the gut . The use of nanocarriers and cyclodextrin for CK delivery could overcome limitations such as lower water solubility, membrane permeability, and efflux, significantly enhancing its bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside C-K is primarily synthesized through the enzymatic hydrolysis of major ginsenosides such as Rb1, Rb2, Rc, and Rd. Enzymes like β-glucosidase are commonly used for this purpose. The reaction conditions typically involve a pH of around 5.0, a temperature of 50°C, and a reaction time of 36-48 hours .

Industrial Production Methods: Industrial production of this compound often employs microbial cell factories using synthetic biology-based strategies. By introducing key enzymes responsible for this compound biosynthesis into microbial cells, the compound is produced via a series of in vivo enzymatic reactions. This method has shown higher yields and commercial feasibility compared to traditional plant extraction methods .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside C-K undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives with enhanced biological activities .

Scientific Research Applications

Ginsenoside C-K has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and inflammatory disorders.

    Industry: Utilized in the development of health supplements and functional foods

Comparison with Similar Compounds

  • Ginsenoside Rb1
  • Ginsenoside Rb2
  • Ginsenoside Rc
  • Ginsenoside Rd

Comparison: Ginsenoside C-K is unique due to its higher bioavailability and potent biological activities compared to its parent ginsenosides. While the parent ginsenosides have multiple glycoside moieties, this compound has fewer glycoside molecules, which enhances its permeability across cell membranes and increases its therapeutic potential .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,44-31-30(42)29(41)28(40)23(19-37)43-31)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(39)32(3,4)24(33)12-17-34(25,35)6/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIZARNDLVOMSU-IRFFNABBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431770
Record name ginsenoside C-K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39262-14-1
Record name Ginsenoside K
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39262-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside M1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039262141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ginsenoside C-K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39262-14-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GINSENOSIDE COMPOUND K
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8D4792Q7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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